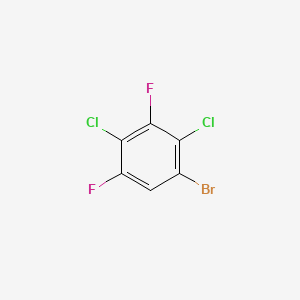

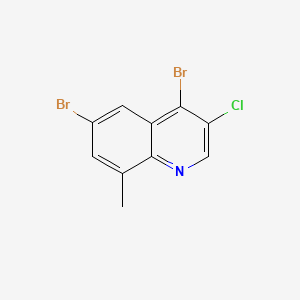

![molecular formula C6H11ClN2O2 B572760 (R)-Tetrahydro-1H-oxazolo[3,4-A]pyrazin-3(5H)-one hydrochloride CAS No. 1212327-95-1](/img/structure/B572760.png)

(R)-Tetrahydro-1H-oxazolo[3,4-A]pyrazin-3(5H)-one hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a derivative of pyrazine . Pyrazine is a basic heterocyclic compound containing two nitrogen atoms. It’s a colorless liquid with a characteristic odor and is used in various chemical reactions due to its reactivity .

Synthesis Analysis

While specific synthesis methods for “®-Tetrahydro-1H-oxazolo[3,4-A]pyrazin-3(5H)-one hydrochloride” were not found, pyrazine derivatives are generally synthesized through various methods including condensation, cyclization, and substitution reactions .

Molecular Structure Analysis

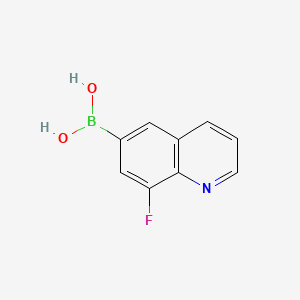

The molecular structure of this compound would likely contain a pyrazine ring, which is a six-membered ring with two nitrogen atoms. The “tetrahydro” prefix suggests that the compound has four additional hydrogen atoms, and the “oxazolo” part indicates the presence of an oxazole ring, which is a five-membered ring containing one oxygen atom and one nitrogen atom .

Chemical Reactions Analysis

Pyrazine derivatives are known to participate in a variety of chemical reactions. They can undergo electrophilic and nucleophilic substitution reactions, and can also participate in condensation and cyclization reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. While specific information about this compound is not available, pyrazine derivatives generally have high melting points and are stable under normal conditions .

Scientific Research Applications

Synthesis Applications

- Tetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-ones, including (R)-Tetrahydro-1H-oxazolo[3,4-A]pyrazin-3(5H)-one hydrochloride, are used in the synthesis of various piperazines. These compounds serve as scaffolds for creating 2-substituted piperazines, showcasing their importance in organic synthesis (Clark & Elbaum, 2007).

Antimicrobial Activity

- Some derivatives of Tetrahydro-1H-oxazolo[3,4-A]pyrazin-3(5H)-one hydrochloride have been studied for their antibacterial and antifungal properties. These studies provide insights into the potential of these compounds in developing new antimicrobial agents (Hassan, 2013).

Antitumoral Agents

- Derivatives of this compound have shown interesting antitumoral activity against human thyroid cancer cell lines. This highlights its potential in cancer research, particularly in inducing apoptosis and DNA fragmentation in cancer cells (Chiacchio et al., 2013).

Neuropeptide S Receptor Antagonism

- Certain enantiomers of Tetrahydro-1H-oxazolo[3,4-A]pyrazin-3(5H)-one hydrochloride have been synthesized and evaluated for their role as neuropeptide S receptor antagonists. This application is significant in neuropharmacology, particularly in studying the effects on arousal, sleep, and anxiety-like behavior (Trapella et al., 2011).

Conformationally Constrained Peptidomimetics

- The compound is utilized in the stereoselective synthesis of tetrahydro-2H-oxazolo[3,2-a]pyrazin-5(3H)-ones, serving as conformationally constrained peptidomimetics. This application is relevant in the development of novel therapeutics, especially in the field of peptide-based drugs (La Venia, Dolenský, & Krchňák, 2013).

Future Directions

Properties

IUPAC Name |

(8aR)-1,5,6,7,8,8a-hexahydro-[1,3]oxazolo[3,4-a]pyrazin-3-one;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O2.ClH/c9-6-8-2-1-7-3-5(8)4-10-6;/h5,7H,1-4H2;1H/t5-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEFDJLDMYYSLHW-NUBCRITNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C(CN1)COC2=O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN2[C@H](CN1)COC2=O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20655071 |

Source

|

| Record name | (8aR)-Hexahydro-3H-[1,3]oxazolo[3,4-a]pyrazin-3-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20655071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1212327-95-1 |

Source

|

| Record name | (8aR)-Hexahydro-3H-[1,3]oxazolo[3,4-a]pyrazin-3-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20655071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

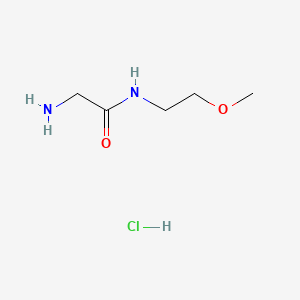

![(3aR,5r,6aS)-octahydrocyclopenta[c]pyrrol-5-ol hydrochloride](/img/structure/B572683.png)

![Acetamide, N-[(3R)-3-pyrrolidinylmethyl]-](/img/structure/B572696.png)